molecular formula C18H27FN2O2 B2567088 tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate CAS No. 1349718-45-1

tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate

Cat. No.: B2567088
CAS No.: 1349718-45-1
M. Wt: 322.424
InChI Key: JBUFLCFWZQLRBQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

TFBMP can be involved in various chemical reactions, especially as a precursor in the synthesis of other compounds. For instance, it has been used in the manufacture of fentanyl and its analogues . The detailed chemical reactions involving TFBMP are not specified in the retrieved sources.


Physical and Chemical Properties Analysis

TFBMP has a molecular formula of C18H27FN2O2 and a molecular weight of 322.424 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

The compound has been a focal point in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various biologically active molecules. For instance, a derivative of this compound was synthesized and characterized through spectroscopic methods and X-ray diffraction studies, demonstrating its utility in forming compounds with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Application in Anticancer Research

Derivatives of "tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate" have been explored as intermediates in the synthesis of small molecule anticancer drugs. A notable study elaborated on a synthetic method for a key intermediate, highlighting the compound's relevance in the development of novel anticancer therapeutics (Zhang et al., 2018).

Role in Drug Discovery

The versatility of "this compound" extends to its role in drug discovery, where it contributes to the synthesis of novel drug candidates. For example, its derivative was utilized as a key intermediate in preparing potent deoxycytidine kinase inhibitors, showcasing its importance in the pharmaceutical industry (Zhang et al., 2009).

Contribution to Molecular Studies

Research involving "this compound" has also contributed to the understanding of molecular structures and interactions. A study focused on the crystal structure of a related compound to elucidate its molecular packing and hydrogen bonding interactions, which is critical for the development of materials and drugs with specific properties (Didierjean et al., 2004).

Properties

IUPAC Name

tert-butyl 4-[(5-fluoro-2-methylphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-13-5-6-15(19)11-14(13)12-20-16-7-9-21(10-8-16)17(22)23-18(2,3)4/h5-6,11,16,20H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUFLCFWZQLRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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